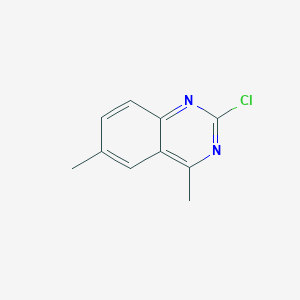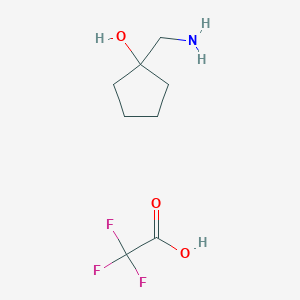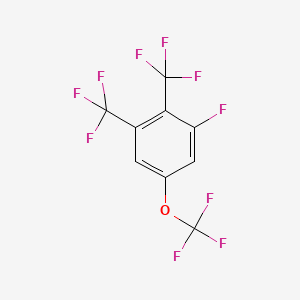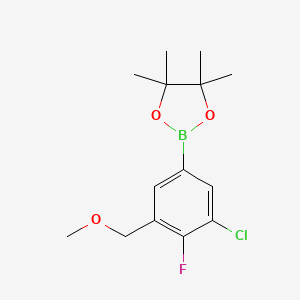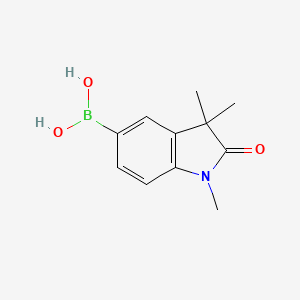
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-oxoindoline scaffold, which is further substituted with three methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 1,3,3-trimethyl-2-oxoindoline with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted indoline derivatives (from substitution reactions).
科学的研究の応用
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
作用機序
The mechanism of action of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The boronic acid group can also act as a Lewis acid, coordinating with nucleophiles and facilitating substitution reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Oxoindolin-5-ylboronic Acid: A structurally similar compound with a different substitution pattern on the indoline ring.
Uniqueness
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups on the indoline ring enhances its stability and makes it a valuable reagent in the synthesis of complex organic molecules.
特性
分子式 |
C11H14BNO3 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
(1,3,3-trimethyl-2-oxoindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-11(2)8-6-7(12(15)16)4-5-9(8)13(3)10(11)14/h4-6,15-16H,1-3H3 |
InChIキー |
MQOYQBQWVZCSSS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
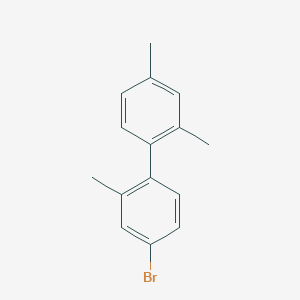

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

